Butyltintris[2-(decanoyloxy)ethylmercaptide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltintris[2-(decanoyloxy)ethylmercaptide] is an organotin compound known for its versatile applications in various chemical processes. This compound is characterized by the presence of butyl groups attached to a tin atom, along with decanoyloxy and ethylmercaptide groups. Organotin compounds like Butyltintris[2-(decanoyloxy)ethylmercaptide] are widely used in industrial and research settings due to their catalytic properties and ability to facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris[2-(decanoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(decanoyloxy)ethylmercaptan under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of Butyltintris[2-(decanoyloxy)ethylmercaptide] is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of flow reactors also enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyltintris[2-(decanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decanoyloxy or ethylmercaptide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
Butyltintris[2-(decanoyloxy)ethylmercaptide] has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as esterification, transesterification, and polymerization.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of plastics, coatings, and adhesives due to its catalytic properties.
Mechanism of Action
The mechanism of action of Butyltintris[2-(decanoyloxy)ethylmercaptide] involves its ability to coordinate with various substrates through its tin center. This coordination facilitates the activation of substrates, making them more reactive towards nucleophiles or electrophiles. The compound’s catalytic activity is attributed to the electron-donating properties of the butyl groups and the electron-withdrawing effects of the decanoyloxy and ethylmercaptide groups, which enhance the reactivity of the tin center.
Comparison with Similar Compounds
Similar Compounds
- Butyltin tris(2-ethylhexanoate)
- Di-n-butyltin oxide
- Mono-n-butyltin trichloride
- Tetra-n-butyltin
Uniqueness
Butyltintris[2-(decanoyloxy)ethylmercaptide] is unique due to its specific combination of butyl, decanoyloxy, and ethylmercaptide groups, which confer distinct catalytic properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable catalyst in both research and industrial applications.
Properties
CAS No. |
67874-51-5 |
---|---|
Molecular Formula |
C40H78O6S3Sn |
Molecular Weight |
870.0 g/mol |
IUPAC Name |
2-[butyl-bis(2-decanoyloxyethylsulfanyl)stannyl]sulfanylethyl decanoate |
InChI |
InChI=1S/3C12H24O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-12(13)14-10-11-15;1-3-4-2;/h3*15H,2-11H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
COMMEQOKOLNNSJ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCC)SCCOC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.